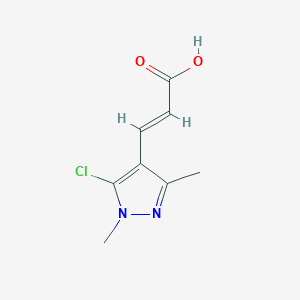

3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid” is an organic compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9ClN2O2/c1-5-6 (3-4-7 (12)13)8 (9)11 (2)10-5/h3-4H,1-2H3, (H,12,13)/b4-3+ . This indicates the presence of a pyrazole ring with two methyl groups, a chlorine atom, and a prop-2-enoic acid group attached.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen

Chlorogenic Acids: Potential Therapeutic Applications

Chlorogenic acids (CGAs) are a group of phenolic compounds with various pharmacological effects. Studies have shown that CGAs possess antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, and antiviral activities. These compounds modulate lipid metabolism and glucose regulation, offering potential treatments for metabolic disorders such as diabetes and obesity. CGAs are present in green coffee extracts and tea, suggesting their role as dietary polyphenols with therapeutic roles (M. Naveed et al., 2018). Additionally, CGAs have shown potential as food additives and nutraceuticals against metabolic syndrome, showcasing their antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities (Jesús Santana-Gálvez et al., 2017).

Pyrazole Derivatives: Synthesis and Biological Activities

Pyrazole derivatives are recognized for their broad range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties. The synthesis of these compounds involves condensation followed by cyclization or multi-component reactions (MCR), achieved under various conditions (A. M. Dar & Shamsuzzaman, 2015). The exploration of pyrazoline derivatives has shown significant interest due to their potential in pharmaceutical chemistry, with applications ranging from antimicrobial to anticancer activities. The development of new strategies for their synthesis has been a focus, highlighting their importance in creating new therapeutic agents (Pushkar Kumar Ray et al., 2022).

Safety and Hazards

Wirkmechanismus

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

It is known that compounds with similar structures interact with their targets, causing changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

A compound with a similar structure was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .

Result of Action

A compound with a similar structure showed potent antiviral activity with ic50 values ranging from 04 to 21 µg/mL against Coxsackie B4 virus .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Eigenschaften

IUPAC Name |

(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-5-6(3-4-7(12)13)8(9)11(2)10-5/h3-4H,1-2H3,(H,12,13)/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPSFNRSRKYGOG-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=CC(=O)O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1/C=C/C(=O)O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid](/img/structure/B2943297.png)

![N-(4-ethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2943298.png)

![8-butyl-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2943299.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2943311.png)